molecular formula C12H16N4O2 B12337867 4-Pyrimidinecarboxaldehyde, 2-[[3-(2-oxo-1-pyrrolidinyl)propyl]amino]- CAS No. 1263279-62-4

4-Pyrimidinecarboxaldehyde, 2-[[3-(2-oxo-1-pyrrolidinyl)propyl]amino]-

Cat. No.: B12337867
CAS No.: 1263279-62-4
M. Wt: 248.28 g/mol
InChI Key: UCZKGMGFIMIDKV-UHFFFAOYSA-N
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Description

4-Pyrimidinecarboxaldehyde, 2-[[3-(2-oxo-1-pyrrolidinyl)propyl]amino]- is a chemical compound with the molecular formula C12H16N4O2. It is a pyrimidine derivative that features a pyrrolidinyl group, making it a compound of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinecarboxaldehyde, 2-[[3-(2-oxo-1-pyrrolidinyl)propyl]amino]- typically involves the reaction of pyrimidine derivatives with pyrrolidinyl-containing compounds. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

The use of continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidinecarboxaldehyde, 2-[[3-(2-oxo-1-pyrrolidinyl)propyl]amino]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Pyrimidinecarboxaldehyde, 2-[[3-(2-oxo-1-pyrrolidinyl)propyl]amino]- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Pyrimidinecarboxaldehyde, 2-[[3-(2-oxo-1-pyrrolidinyl)propyl]amino]- involves its interaction with specific molecular targets and pathways. The pyrimidine ring can interact with nucleic acids, potentially affecting DNA and RNA synthesis. The pyrrolidinyl group may enhance its binding affinity to certain enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Pyrimidinecarboxaldehyde, 2-[[3-(2-oxo-1-pyrrolidinyl)propyl]amino]- is unique due to the combination of the pyrimidine and pyrrolidinyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

1263279-62-4

Molecular Formula

C12H16N4O2

Molecular Weight

248.28 g/mol

IUPAC Name

2-[3-(2-oxopyrrolidin-1-yl)propylamino]pyrimidine-4-carbaldehyde

InChI

InChI=1S/C12H16N4O2/c17-9-10-4-6-14-12(15-10)13-5-2-8-16-7-1-3-11(16)18/h4,6,9H,1-3,5,7-8H2,(H,13,14,15)

InChI Key

UCZKGMGFIMIDKV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CCCNC2=NC=CC(=N2)C=O

Origin of Product

United States

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